7-Nitroisoquinolin-1(2H)-one
Overview
Description
7-Nitroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are heterocyclic compounds containing a nitrogen atom in the ring structure. The nitro group at the 7th position of the isoquinolinone ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinolin-1(2H)-one typically involves nitration of isoquinolinone. One common method is the nitration of isoquinolin-1(2H)-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 7-aminoisoquinolin-1(2H)-one.
Substitution: Formation of substituted isoquinolinones with different functional groups replacing the nitro group.
Scientific Research Applications
7-Nitroisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its derivatives are evaluated for pharmacological activities and therapeutic efficacy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 7-Nitroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
7-Aminoisoquinolin-1(2H)-one: The amino derivative of 7-Nitroisoquinolin-1(2H)-one, obtained by reduction of the nitro group.
6-Nitroisoquinolin-1(2H)-one: A similar compound with the nitro group at the 6th position.
4-Nitroisoquinolin-1(2H)-one: A similar compound with the nitro group at the 4th position.
Comparison: this compound is unique due to the position of the nitro group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and interactions with biological targets, making it a distinct compound of interest in research and industrial applications.
Properties
IUPAC Name |
7-nitro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-5H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZDQXBQGAXXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452103 | |
Record name | 7-NITROISOQUINOLIN-1(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20141-83-7 | |
Record name | 7-NITROISOQUINOLIN-1(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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